molecular formula C10H9NOS2 B082917 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole CAS No. 13353-67-8

2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole

Cat. No. B082917
CAS RN: 13353-67-8
M. Wt: 223.3 g/mol
InChI Key: OXLSQBAQJGFJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, also known as EPB or 2-(oxiran-2-ylmethylthio)benzothiazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Scientific Research Applications

2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and human immunodeficiency virus (HIV). Moreover, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in bacterial, viral, and cancer cell growth and survival. For example, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to inhibit the activity of HIV reverse transcriptase, which is necessary for the replication of the virus.

Biochemical And Physiological Effects

2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit a wide range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the suppression of inflammation, and the induction of apoptosis in cancer cells. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to modulate the expression of various genes and proteins involved in cell signaling pathways, such as the NF-κB and MAPK pathways.

Advantages And Limitations For Lab Experiments

2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its anti-inflammatory and anticancer properties. However, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole also has some limitations, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has great potential for the development of new drugs for the treatment of various diseases. Future research should focus on the optimization of the synthesis method of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, as well as the identification of its molecular targets and the elucidation of its mechanism of action. Moreover, the development of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole derivatives with improved pharmacokinetic properties and reduced toxicity should be explored.

Synthesis Methods

The synthesis of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-mercaptobenzothiazole with epichlorohydrin in the presence of a base, or the reaction of 2-chloro-1,3-benzothiazole with sodium thiomethoxide and epichlorohydrin. The yield of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be increased by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

properties

CAS RN

13353-67-8

Product Name

2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

2-(oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C10H9NOS2/c1-2-4-9-8(3-1)11-10(14-9)13-6-7-5-12-7/h1-4,7H,5-6H2

InChI Key

OXLSQBAQJGFJTJ-UHFFFAOYSA-N

SMILES

C1C(O1)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

C1C(O1)CSC2=NC3=CC=CC=C3S2

synonyms

Benzothiazole, 2-[(oxiranylmethyl)thio]- (9CI)

Origin of Product

United States

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